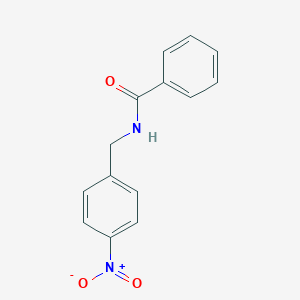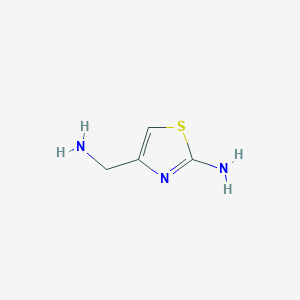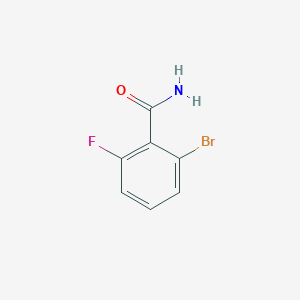
5-ヒドロキシ-3-メチルインドール
概要
説明
5-Hydroxy-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids and amino acids such as tryptophan
科学的研究の応用
5-Hydroxy-3-methylindole has a wide range of applications in scientific research:
作用機序
Target of Action
5-Hydroxy-3-methylindole, also known as 3-Methyl-1H-indol-5-ol, primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.
Mode of Action
The compound interacts with its targets by accelerating gut contractility. It achieves this by activating the L-type calcium channels on the colonic smooth muscle cells . This activation leads to an increase in the contractility of the gut, thereby affecting the total gut transit time.
Biochemical Pathways
5-Hydroxy-3-methylindole is a product of the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The production of 5-Hydroxy-3-methylindole is dependent on the microbiota composition and pH levels . It is also involved in the stimulation of a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Pharmacokinetics
It is known that gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .
Result of Action
The primary molecular effect of 5-Hydroxy-3-methylindole is the acceleration of gut contractility via the activation of L-type calcium channels . On a cellular level, it stimulates intestinal enterochromaffin cells, leading to an increase in serotonin production . These actions contribute to its role in altering gut motility.
Action Environment
The action of 5-Hydroxy-3-methylindole is influenced by various environmental factors. For instance, the production of 5-Hydroxy-3-methylindole is dependent on the composition of the gut microbiota and pH levels . Dietary intake also has a wide influence on gut microbiota and the related indole metabolism .
生化学分析
Biochemical Properties
5-Hydroxy-3-methylindole interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be converted into indoleacryloyl glycine in the liver .
Cellular Effects
5-Hydroxy-3-methylindole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Molecular Mechanism
At the molecular level, 5-Hydroxy-3-methylindole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3-methylindole change over time. It has good safety profiles, with hemolytic effects less than 5% (200 μM) and IC50 greater than 150 µM found in the majority of the SH-SY5Y and bEnd3 cell lines .
Dosage Effects in Animal Models
In animal models, the effects of 5-Hydroxy-3-methylindole vary with different dosages. When administered orally in rats, it significantly accelerates the total gut transit time .
Metabolic Pathways
5-Hydroxy-3-methylindole is involved in the metabolic pathways of tryptophan. It interacts with enzymes such as liver CYP450, especially CYP1A, CYP2A, and CYP2E1, which play a key role in its metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylindole typically involves the reaction of indole derivatives under specific conditions. One common method includes the hydrogenation of indole-3-carboxaldehyde in the presence of a copper oxide/silicon dioxide catalyst under a hydrogen atmosphere at 160°C and 400 psig pressure . This method yields 3-methylindole, which can then be hydroxylated to produce 5-Hydroxy-3-methylindole.
Industrial Production Methods: Industrial production of 5-Hydroxy-3-methylindole often involves large-scale hydrogenation processes using batch reactors. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5-Hydroxy-3-methylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert 5-Hydroxy-3-methylindole into quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of 3-methylindole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Methylindole.
Substitution: Halogenated or nitrated indole derivatives.
類似化合物との比較
Indole: The parent compound, known for its aromatic properties and biological activity.
3-Methylindole: A closely related compound with similar chemical properties but lacking the hydroxyl group.
5-Hydroxyindole: Another derivative with a hydroxyl group but without the methyl group.
Uniqueness: 5-Hydroxy-3-methylindole is unique due to the presence of both a hydroxyl and a methyl group on the indole ring, which imparts distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with biological targets and unique reactivity in chemical reactions .
特性
IUPAC Name |
3-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHFOFOYWYLBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150075 | |
| Record name | 5-Hydroxy-3-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-40-2 | |
| Record name | 3-Methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of 5-Hydroxy-3-methylindole in pigs?
A1: Research indicates that 5-Hydroxy-3-methylindole undergoes both sulfation and glucuronidation in porcine liver. The sulfation process is primarily mediated by the thermostable form of phenol-sulphotransferase (TS-PST) []. Interestingly, pigs exhibiting higher levels of 5-Hydroxy-3-methylindole sulfation tended to have lower 3-methylindole accumulation in fat [].
Q2: Which cytochrome P450 enzymes are involved in the production of 5-Hydroxy-3-methylindole?
A2: Studies utilizing a human embryonic kidney cell expression system have revealed that several porcine cytochrome P450 enzymes can generate 5-Hydroxy-3-methylindole. These include CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A [].
Q3: How does cytochrome b5A influence the metabolism of 3-methylindole, the precursor to 5-Hydroxy-3-methylindole?
A3: Co-transfection of cytochrome b5A with certain cytochrome P450 enzymes, like those mentioned above, has been shown to enhance the production of 3-methylindole metabolites, including 5-Hydroxy-3-methylindole []. This suggests a potential role for cytochrome b5A in regulating skatole metabolism.
Q4: Can 5-Hydroxy-3-methylindole be detected in human urine, and if so, what methods are used?
A4: Yes, 5-Hydroxy-3-methylindole can be detected in human urine. Early research utilized gas chromatography with an electron capture detector (ECD) to quantify this compound [, , , , ]. Samples typically undergo extraction and derivatization steps before analysis [].
Q5: Has 5-Hydroxy-3-methylindole been explored for applications in dyeing keratin fibers?
A5: Yes, patent literature describes the use of 5-Hydroxy-3-methylindole, along with iodide ions or hydrogen peroxide, in formulations for dyeing keratin fibers, particularly human hair []. The specific dyeing mechanism and optimal conditions would be detailed in the patent itself.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


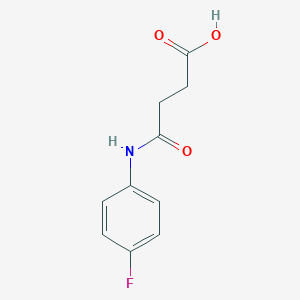

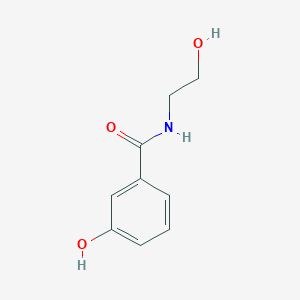
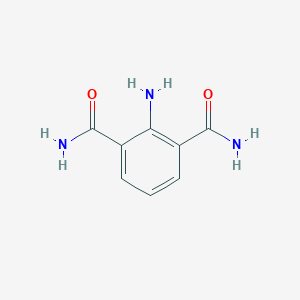


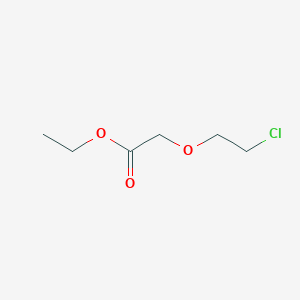
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)

